2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The initial step involves the formation of the phenyl ring with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the phenyl ring with a formylating agent such as DMF and POCl3.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using an alcohol and an appropriate base.
Chlorination: The chlorine atom is introduced via a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonation and Acetylation: The final steps involve sulfonation and acetylation to introduce the sulfonate and acetylamino groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to participate in multiple types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-formylphenyl 4-(acetylamino)benzenesulfonate
- 6-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate
- 2-Chloro-6-ethoxyphenyl 4-(acetylamino)benzenesulfonate
Uniqueness
2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLLANTTWIYCBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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